molecular formula C15H19N3O B7638655 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone

2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone

Cat. No.: B7638655
M. Wt: 257.33 g/mol
InChI Key: QECJGQAZEPYYCR-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-7-13-14(8-12(11)2)18(10-16-13)9-15(19)17-5-3-4-6-17/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECJGQAZEPYYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone typically involves the reaction of 5,6-dimethylbenzimidazole with a suitable pyrrolidine derivative. One common method involves the use of 1-(2-bromoethyl)pyrrolidine as a starting material. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution may involve the use of electrophiles such as acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound may have therapeutic potential due to its ability to interact with specific molecular targets in the body.

    Industry: It can be used in the development of new materials with unique properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A benzimidazole derivative with similar structural features but lacking the pyrrolidine moiety.

    1-(2-Bromoethyl)pyrrolidine: A pyrrolidine derivative used as a starting material in the synthesis of the target compound.

    Benzimidazole: The parent compound of the benzimidazole class, known for its diverse biological activities.

Uniqueness

2-(5,6-Dimethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is unique due to the presence of both the benzimidazole and pyrrolidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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